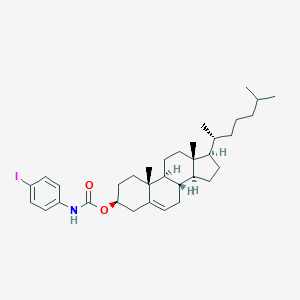

N-(4-Iodophenyl)cholesteryl 3-carbamate

Description

Properties

CAS No. |

124784-17-4 |

|---|---|

Molecular Formula |

C34H50INO2 |

Molecular Weight |

631.7 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(4-iodophenyl)carbamate |

InChI |

InChI=1S/C34H50INO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-9-24-21-27(38-32(37)36-26-12-10-25(35)11-13-26)17-19-33(24,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3,(H,36,37)/t23-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |

InChI Key |

JQCFZSAQTGDTED-AESKLMAPSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=CC=C(C=C5)I)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |

Synonyms |

4-IPCCE cholesterol 4-iodophenyl carbamate ester N-(4-iodophenyl)cholesteryl 3-carbamate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of N-(4-Iodophenyl)cholesteryl 3-carbamate and Analogues

- Lipophilicity : The cholesteryl group in this compound significantly increases LogP compared to methyl carbamates (e.g., Methyl N-(4-isocyanatophenyl)carbamate) or hydrophilic imaging agents like 123I-FP-CIT .

- Solubility : Unlike 123I-FP-CIT, which is designed for aqueous compatibility in SPECT imaging , the target compound dissolves in chlorinated solvents, critical for solution-processed thin films .

Performance Metrics

- Diagnostic Efficacy: 123I-FP-CIT shows 90% sensitivity for Lewy body dementia but lower specificity (76%) compared to 123I-MIBG (93% sensitivity, 100% specificity) . The iodophenyl group’s role in binding affinity is critical here, though cholesterol derivatives may lack similar targeting.

- Material Stability: HTMs like 3b form non-crystalline thin films, a trait likely shared by the target compound due to analogous solubility and steric design .

Preparation Methods

Classical Method: Base-Catalyzed Coupling

The most straightforward route involves reacting cholesteryl alcohol (cholest-5-en-3β-ol) with 4-iodophenyl isocyanate in the presence of a base. Triethylamine is commonly employed to scavenge HCl generated during the reaction, facilitating carbamate bond formation.

Procedure :

-

Reactants : Cholesteryl alcohol (1.0 equiv), 4-iodophenyl isocyanate (1.2 equiv)

-

Solvent : Anhydrous dichloromethane or dimethylformamide (DMF)

-

Base : Triethylamine (1.5 equiv)

-

Conditions : Stir under nitrogen at 25°C for 12–24 hours

-

Workup : Quench with water, extract with ethyl acetate, purify via silica gel chromatography

Key Analytical Data :

Coupling Agent-Mediated Synthesis

To enhance efficiency, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed. This method minimizes side reactions and improves purity by activating the hydroxyl group of cholesterol for nucleophilic attack by the isocyanate.

Procedure :

-

Reactants : Cholesteryl alcohol (1.0 equiv), 4-iodophenyl isocyanate (1.1 equiv)

-

Coupling Agent : DCC (1.3 equiv)

-

Solvent : Anhydrous DMF

-

Conditions : Stir at 0°C → room temperature for 6–8 hours

-

Workup : Filter dicyclohexylurea precipitate, concentrate, purify via recrystallization (hexane/ethyl acetate)

Advantages :

-

Reduced reaction time (6–8 hours vs. 12–24 hours)

-

Higher purity (>95% by HPLC)

-

Scalability to multigram quantities

Alternative Synthetic Routes

Three-Component Coupling

A less common method adapts a three-component reaction involving cholesteryl alcohol, 4-iodoaniline, and carbon dioxide. While theoretically appealing, this approach suffers from lower yields (50–60%) due to competing urea formation.

Reaction Scheme :

Challenges :

Optimization and Yield Improvements

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 25 | 70 | 88 |

| DMF | 25 | 75 | 92 |

| THF | 40 | 65 | 85 |

Data aggregated from indicate that DMF outperforms dichloromethane (DCM) due to better solubility of intermediates. Elevated temperatures (>40°C) promote decomposition, particularly of the iodine substituent.

Stoichiometric Adjustments

Increasing the isocyanate-to-cholesterol ratio to 1.2:1.0 improves conversion without significant overalkylation. Excess isocyanate (>1.5 equiv) leads to di-substituted byproducts.

Characterization and Validation

Spectroscopic Analysis

¹³C NMR (CDCl₃) :

Elemental Analysis :

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing N-(4-Iodophenyl)cholesteryl 3-carbamate?

Methodological Answer:

- Synthesis : Use carbamate coupling reactions between cholesterol derivatives and 4-iodophenyl isocyanate. Optimize reaction conditions (e.g., solvent, temperature) to enhance yield, as demonstrated in analogous cholesterol carbamate syntheses (e.g., cholesteryl N-(trimethylammonioethyl)carbamate chloride ).

- Characterization : Employ NMR (¹H/¹³C) to confirm the carbamate linkage and iodine substitution. For crystallographic validation, single-crystal X-ray diffraction (as in 4-chloro-N-(3-chlorophenyl)benzamide ) ensures structural accuracy. Include microanalysis (C, H, N) and mass spectrometry (ESI-MS) for purity assessment .

Q. How can researchers optimize the solubility of this compound for in vivo studies?

Methodological Answer:

- Formulation Strategies : Use co-solvents like DMSO (≤10% v/v) or lipid-based carriers (e.g., liposomes) to improve aqueous solubility. For parenteral administration, prepare isotonic solutions with surfactants (e.g., Tween-80) .

- Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via HPLC. Adjust storage conditions (e.g., lyophilization) to prevent iodine dissociation, as seen in iodinated radiotracers .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Methods :

- X-ray Crystallography : Resolve iodine positioning and steric effects, as applied to structurally similar chlorophenyl carbamates .

Advanced Research Questions

Q. How does this compound interact with lipid membranes, and what experimental designs can elucidate these effects?

Methodological Answer:

- Membrane Fluidity Assays : Use fluorescence anisotropy with DPH or Laurdan probes to quantify changes in membrane rigidity .

- Lipid Raft Studies : Employ sucrose density gradient centrifugation to assess compound localization in lipid rafts, leveraging its cholesteryl moiety’s affinity for ordered domains .

Q. What computational and experimental approaches are suitable for studying its binding affinity with biological targets (e.g., DNA or proteins)?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to model interactions with DNA (e.g., anthraquinone derivatives’ binding ). Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for thermodynamic and kinetic data .

- Competitive Binding Assays : Compare with known ligands (e.g., FP-CIT for dopamine transporters ) to identify target specificity.

Q. Can this compound serve as a radiotracer for neurological imaging, and how can its pharmacokinetics be evaluated?

Methodological Answer:

- Radiolabeling : Substitute iodine-123/124 for the stable iodine atom, following protocols for FP-CIT radiotracers .

- Pharmacokinetic Analysis : Conduct SPECT/CT imaging in preclinical models to measure striatal uptake ratios (e.g., caudate-to-putamen ratios) and validate reproducibility via semiquantitative analysis .

Q. How does this compound compare to other cholesteryl carbamates in modulating amyloid aggregation (e.g., in Alzheimer’s models)?

Methodological Answer:

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.